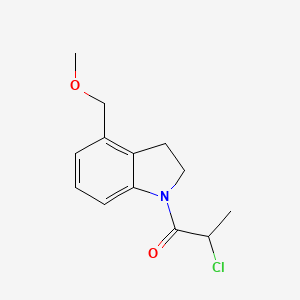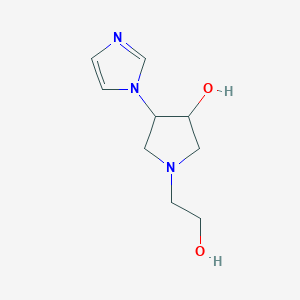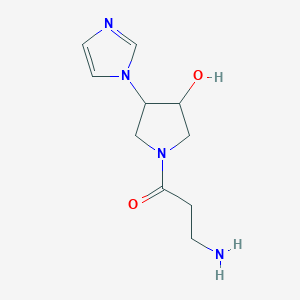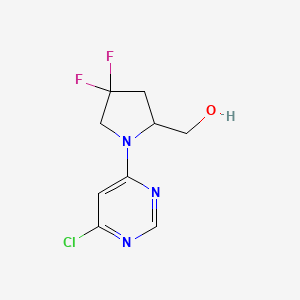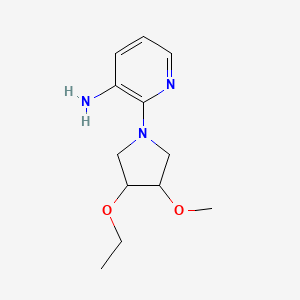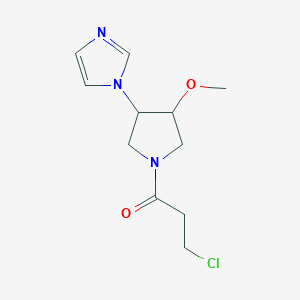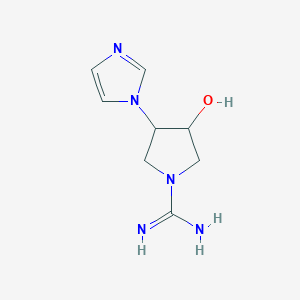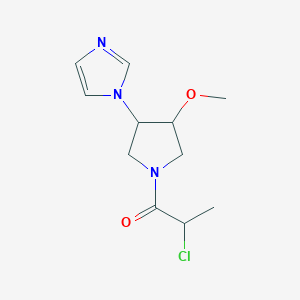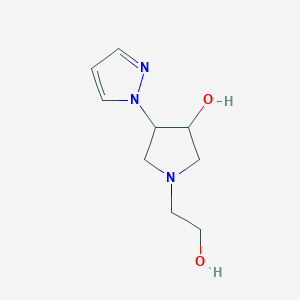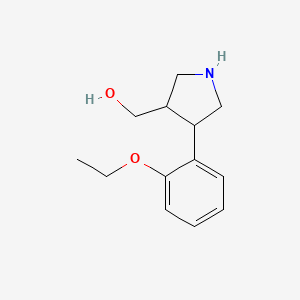
(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol
説明
“(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The ethoxyphenyl group attached to the pyrrolidine ring could potentially modify the compound’s physicochemical properties and biological activity .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
Synthesis and Characterization
- Research has focused on synthesizing and characterizing compounds with structural similarities, such as pyrrolidin-2-ones and pyrrolin-2-ones, for applications in medicinal chemistry and materials science. For instance, Ghelfi et al. (2003) and Bellesia et al. (2001) have developed methods for synthesizing 5-methoxylated 3-pyrrolin-2-ones, indicating the utility of similar compounds in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003); (Bellesia et al., 2001).
Coordination Compounds and Catalysis
- The coordination behavior and catalytic applications of pyrrolidinyl methanol derivatives have been studied, suggesting the potential of (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol in these areas. For example, Bourosh et al. (2018) examined Iron(II) complexes with pyridine hemiacetals, including ethoxy(pyridin-3-yl)methanol, revealing insights into their structure and physicochemical properties (Bourosh et al., 2018).
Organic Synthesis and Chiral Catalysis
- The compound's relevance extends to organic synthesis and chiral catalysis, where related structures are used as intermediates or catalysts. For instance, Munck et al. (2017) demonstrated the use of a prolinol derived ligand in enantioselective alkynylation, showcasing the potential utility of similar pyrrolidinyl methanol derivatives in asymmetric synthesis (Munck et al., 2017).
Molecular Recognition and Sensor Applications
- Compounds structurally related to (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol have been explored for their molecular recognition capabilities, particularly in sensing applications. Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors that show selective binding to transition metal ions, suggesting potential sensor applications for similar compounds (Gosavi-Mirkute et al., 2017).
作用機序
Target of Action
The primary target of (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
It is likely that the compound interacts with the enzyme, potentially inhibiting its function and thus affecting the production of leukotrienes .
Biochemical Pathways
Given its target, it can be inferred that the compound may influence the leukotriene biosynthesis pathway, which could have downstream effects on inflammatory and immune responses .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body .
Result of Action
Given its target, it can be inferred that the compound may have effects on inflammatory and immune responses, potentially through the inhibition of leukotriene production .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
特性
IUPAC Name |
[4-(2-ethoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13-6-4-3-5-11(13)12-8-14-7-10(12)9-15/h3-6,10,12,14-15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXIMIHSZYAWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



